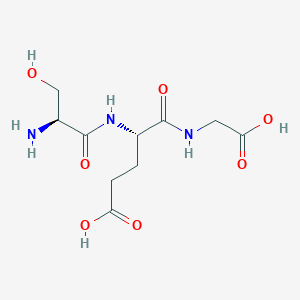

H-Ser-Glu-Gly-OH

概要

説明

“H-Ser-Glu-Gly-OH” is a tripeptide composed of the amino acids serine (Ser), glutamic acid (Glu), and glycine (Gly). It is a small protein fragment that can have various biological activities .

Synthesis Analysis

Peptides like “H-Ser-Glu-Gly-OH” are typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the stepwise addition of amino acids to a growing peptide chain . The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used to protect the amino group during synthesis . The peptide sequence is assembled in the order from C-terminus to N-terminus .

Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the conformation of its backbone. The peptide “H-Ser-Glu-Gly-OH” has a linear structure with one end capped by a hydrogen atom (H-) and the other end by a hydroxyl group (-OH) . The exact 3D structure would depend on the conditions and may involve various types of secondary structures like alpha-helices or beta-sheets.

Chemical Reactions Analysis

Peptides can undergo various chemical reactions, mostly involving the functional groups present in their amino acids. For instance, the carboxyl group (-COOH) of Glu can react with amines, alcohols, and other nucleophiles. The side chain of Ser can be phosphorylated, and the peptide bond can be hydrolyzed .

Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Ser-Glu-Gly-OH” would depend on its structure and the properties of its constituent amino acids. For instance, it has a molecular weight of 162.144, a density of 1.4±0.1 g/cm3, a boiling point of 513.0±50.0 °C at 760 mmHg, and a melting point of 201-202℃ .

科学的研究の応用

- Quantitative Insight : Researchers use random coil models to describe the conformational behavior of Ser/Gly linkers. Measuring fluorescence resonance energy transfer (FRET) as a function of linker length provides empirical values for linker stiffness, especially for different Ser-to-Gly ratios .

- Mechanism : These linkers improve the folding and stability of antibody domains, leading to increased expression levels .

- Benefit : The flexibility provided by these linkers allows for optimal positioning of active sites, enhancing enzymatic activity .

- Approach : By studying the behavior of enzymes connected by these linkers, researchers can understand reaction pathways and substrate binding .

- Examples : Genetically encoded fluorescent or bioluminescent sensor proteins based on energy transfer (FRET and BRET) rely on these linkers to optimize donor-acceptor distances .

Protein Engineering and Linker Design

Enhancing Antibody Expression

Enzyme Variant Development

Insights into Enzymatic Reactions

Sensor Protein Construction

Target Ligand for Cancer Imaging

作用機序

Target of Action

The primary target of H-Ser-Glu-Gly-OH, also known as Ser-Glu-Gly, is the Glucagon-like Peptide-1 (GLP-1) receptor . This receptor is a key player in the regulation of blood glucose levels and is often targeted in the treatment of type 2 diabetes mellitus .

Mode of Action

Ser-Glu-Gly acts as a GLP-1 receptor agonist . It selectively binds to and activates the GLP-1 receptor . This interaction triggers a series of intracellular events that lead to the regulation of glucose levels in the body .

Biochemical Pathways

The activation of the GLP-1 receptor by Ser-Glu-Gly influences several biochemical pathways. One of the key pathways is the l-serine biosynthetic pathway . This pathway is crucial for the production of glutathione, a tripeptide that plays a significant role in cellular processes such as detoxification and immune function .

Pharmacokinetics

The pharmacokinetic properties of Ser-Glu-Gly are characterized by a long elimination half-life of approximately one week . This means that the compound will be present in the circulation for about five weeks after the last dose . These properties contribute to the compound’s bioavailability and its sustained action in the body .

Result of Action

The activation of the GLP-1 receptor by Ser-Glu-Gly leads to improved glycemic control in adults with type 2 diabetes mellitus . This is achieved through the regulation of glucose levels in the body, which is a direct result of the compound’s interaction with its target .

Action Environment

The action, efficacy, and stability of Ser-Glu-Gly can be influenced by various environmental factors. For instance, the compound should be administered on an empty stomach, at least 30 minutes before eating, to ensure optimal absorption . Additionally, the dosage may need to be adjusted in cases of hepatic or renal impairment .

Safety and Hazards

将来の方向性

Peptides like “H-Ser-Glu-Gly-OH” have potential applications in various fields, including medicine and cosmeceuticals. For instance, they can be used in the design of new drugs or as active ingredients in cosmetic products . Future research may focus on exploring these applications further and improving the stability and bioavailability of these peptides.

特性

IUPAC Name |

(4S)-4-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O7/c11-5(4-14)9(19)13-6(1-2-7(15)16)10(20)12-3-8(17)18/h5-6,14H,1-4,11H2,(H,12,20)(H,13,19)(H,15,16)(H,17,18)/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBGKVIWMNEVCZ-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NCC(=O)O)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ser-Glu-Gly-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

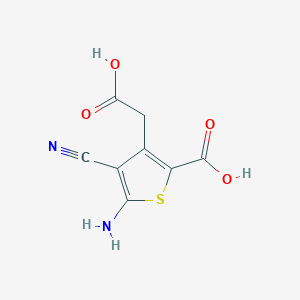

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Propylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B3278197.png)

![3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3278222.png)

![4'-Cyano-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B3278263.png)